molecular formula C13H18O B2462999 5-Methyl-1-phenylhexan-1-one CAS No. 25552-17-4

5-Methyl-1-phenylhexan-1-one

Cat. No. B2462999
CAS RN: 25552-17-4
M. Wt: 190.286
InChI Key: GDLHZUSLTJYZFX-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylhexan-1-one is a chemical compound with the molecular formula C13H18O . It has an average mass of 190.281 Da and a monoisotopic mass of 190.135757 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C13H18O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 .

Scientific Research Applications

Detection and Extraction of Metal Ions

1-Phenyl-3-methyl-4-benzoylpyrazol-5-one, a related compound to 5-Methyl-1-phenylhexan-1-one, has been explored for its utility in the detection and solvent extraction of metal ions. It shows potential as a group-extraction reagent for the spectrophotometric determination of various metals, including copper, nickel, cobalt, manganese, zinc, chromium(VI), and molybdenum(VI) (Mirza & Nwabue, 1981).

Anticancer, Antibacterial, and DNA Binding Agents

2-Phenyl 1,3-benzodioxole derivatives, which are structurally related to this compound, have been synthesized and investigated for their anticancer, antibacterial, and DNA binding potential. These derivatives, synthesized using eco-friendly methods, have demonstrated significant biological activities, potentially serving as a foundation for new drug development (Gupta et al., 2016).

Photochromic Reactions and Molecular Studies

Compounds like 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, which share structural similarities with this compound, have been found to undergo reversible photochromic reactions in a single-crystalline phase. These reactions have potential applications in the development of photoresponsive materials (Irie et al., 2000).

Synthesis of Novel Compounds

Efforts have been made to synthesize novel compounds using this compound or its derivatives as building blocks. These efforts contribute to the expansion of synthetic chemistry and potential applications in various fields, including pharmaceuticals and material sciences (Rimaz et al., 2017).

Safety and Hazards

Safety information for 5-Methyl-1-phenylhexan-1-one indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-1-phenylhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHZUSLTJYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948452
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25552-17-4
Record name 5-Methyl-1-phenylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenylhexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 1 using 14.2 mmol of methyl acetoacetate, 15.6 mmol of NaH 60% dispersion in oil, 14.9 mmol of 1.6M n-butyl lithium in hexane, 14.2 mmol of isoheptanophenone and 50 mL of tetrahydrofuran. Isoheptanophenone was prepared by reacting the appropriate acid chloride with AlCl3 in benzene as described by Vogel in Practical Organic Chemistry 1978, 770-775. Upon concentrating the reaction, a solid precipitated out which was recrystallized from ethyl acetate (m.p. 124°-125° C.). 1H NMR (CDCl3) δ 0.80 (d,d, 6 H), 1.1-1.2 (m, 2 H), 1.15-1.40 (m, 2 H), 1.4-1.5 (m, 1 H), 1.9-2.0 (m, 2 H), 2.88 (d, 1 H), 2.9 (d, 1 H), 3.2 (d, 1 H), 3.3 (d, 1 H), 7.2-7.5 (m, 5 H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.2 mmol
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reactant
Reaction Step Two
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Quantity
15.6 mmol
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reactant
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14.9 mmol
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reactant
Reaction Step Four
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14.2 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Six
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reactant
Reaction Step Seven
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Reaction Step Eight
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solvent
Reaction Step Nine

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